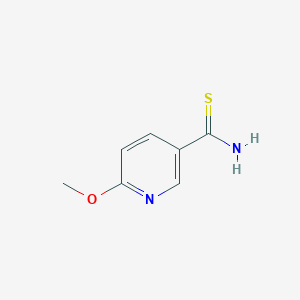

6-Methoxypyridine-3-carbothioamide

Description

Properties

IUPAC Name |

6-methoxypyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-10-6-3-2-5(4-9-6)7(8)11/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKXWVMVPOHRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372595 | |

| Record name | 6-methoxypyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-49-3 | |

| Record name | 6-methoxypyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyridine-3-carbothioamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Methoxypyridine-3-carbothioamide. The information is intended to support research and development efforts involving this compound and related heterocyclic structures.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with both a methoxy group and a carbothioamide group.[1] Its structural identifiers and key physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂OS | [1] |

| Molecular Weight | 168.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 175277-49-3 | [1][2] |

| Canonical SMILES | COC1=NC=C(C=C1)C(=S)N | [1] |

| InChI Key | YAKXWVMVPOHRGZ-UHFFFAOYSA-N | [1] |

| Appearance | Crystals, powder, or crystalline powder | [3] |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not widely available, a common and effective method for preparing pyridine carbothioamides involves the thionation of the corresponding cyanopyridine intermediate.

General Experimental Protocol: Synthesis via Thionation of 2-Methoxy-5-cyanopyridine

-

Intermediate Preparation: The precursor, 2-methoxy-5-cyanopyridine, is required. This can be synthesized from the corresponding bromopyridine via cyanation or from other suitable starting materials.

-

Thionation Reaction:

-

2-methoxy-5-cyanopyridine is dissolved in a suitable solvent, such as a mixture of water and an organic co-solvent.

-

Sodium sulfide (Na₂S) and elemental sulfur (S) are added to the solution.

-

The reaction mixture is heated under reflux for a specified period, typically several hours, with continuous stirring.

-

Reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is typically isolated by filtration or extraction.

-

Purification is achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Potential Applications

The biological profile of this compound itself is not extensively documented in publicly available literature. However, the carbothioamide moiety and the methoxypyridine scaffold are present in numerous biologically active molecules, suggesting potential areas for investigation.

-

Antitubercular Activity: Thioamides, including the related drug prothionamide, are a class of second-line drugs used for treating tuberculosis. A study on 3-aminothieno[2,3-b]pyridine-2-carboxamides found that a 6-methoxypyridine substituent resulted in a derivative with significant activity against Mycobacterium tuberculosis (IC₉₀ = 1.4 μM).[4] This suggests that the 6-methoxypyridine core could be a valuable pharmacophore in the development of new antitubercular agents.

-

Anticancer Potential: Pyridine derivatives are integral to many clinically used anticancer agents.[5] Research into various carbothioamide derivatives has revealed their potential as inhibitors of carbonic anhydrase II and 15-lipoxygenase, enzymes implicated in cancer.[6] Furthermore, a series of sulfonamide methoxypyridine derivatives were designed as potent PI3K/mTOR dual inhibitors, a key pathway in cancer cell growth and survival.[7] These findings highlight the potential of the this compound scaffold in oncology research.

The diagram below illustrates the established role of the PI3K/mTOR pathway, a potential target for compounds containing the methoxypyridine scaffold, in promoting cell survival and proliferation.

References

- 1. This compound | C7H8N2OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 175277-49-3|6-Methoxypyridine-3-carbothioanide|BLD Pharm [bldpharm.com]

- 3. 6-Methoxypyridine-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Methoxypyridine-3-carbothioamide (CAS 175277-49-3) as a Scaffold for Novel TrkA Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the chemical properties of 6-Methoxypyridine-3-carbothioamide (CAS 175277-49-3), its potential application as a key intermediate in the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors, and a proposed workflow for the development of such inhibitors.

Introduction

This compound is a heterocyclic organic compound containing a pyridine ring, a methoxy group, and a thioamide functional group. While the intrinsic biological activity of this compound is not extensively documented in publicly available literature, a key patent highlights its use as a starting material for the synthesis of potent TrkA receptor inhibitors.[1] TrkA, the high-affinity receptor for Nerve Growth Factor (NGF), is a well-validated target for the development of therapeutics for pain, inflammation, and overactive bladder.[2][3][4] This guide will explore the properties of this compound and outline a potential research and development pathway leveraging this molecule for the discovery of novel TrkA inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 175277-49-3 | [5] |

| Molecular Formula | C₇H₈N₂OS | [5] |

| Molecular Weight | 168.22 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Not specified in literature |

Rationale for Targeting the NGF-TrkA Signaling Pathway

The Nerve Growth Factor (NGF) signaling cascade, mediated through its high-affinity receptor TrkA, plays a crucial role in the development, survival, and sensitization of neurons.[6][7] Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades including the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[8][9] This signaling is essential for neuronal growth and survival.[8] Dysregulation of the NGF-TrkA pathway is implicated in various pathological states, particularly chronic pain and overactive bladder, making TrkA an attractive therapeutic target.[2][3]

Diagram: Simplified NGF-TrkA Signaling Pathway

Caption: Simplified overview of the NGF-TrkA signaling cascade.

Proposed Synthetic and Screening Workflow

Based on patent literature, this compound can serve as a precursor for 2-(pyridin-3-yl)thiazole derivatives, a class of compounds with demonstrated TrkA inhibitory activity.[1] The following outlines a hypothetical workflow for the synthesis and screening of such inhibitors.

Diagram: Experimental Workflow for TrkA Inhibitor Development

Caption: A proposed workflow for the development of TrkA inhibitors.

Experimental Protocols

This protocol is a generalized Hantzsch thiazole synthesis, adapted from the information in the patent literature.[1]

-

Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: Add an α-haloketone, for example, ethyl 2-chloroacetoacetate (1.1 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-(6-methoxypyridin-3-yl)thiazole-4-carboxylate derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol is based on commercially available kinase assay kits.[10][11][12]

-

Reagent Preparation:

-

Prepare a stock solution of the synthesized test compound in DMSO.

-

Prepare a solution of recombinant human TrkA kinase in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the test compound solution to the wells of the assay plate. Include a positive control (known TrkA inhibitor) and a negative control (DMSO vehicle).

-

Add the TrkA kinase solution to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Suppliers of this compound

A list of potential suppliers for CAS number 175277-49-3 is provided below. Researchers should verify the purity and specifications of the compound from the respective suppliers.

| Supplier | Location |

| Vihasibio Sciences PVT LTD | Hyderabad, India |

| Angene | (International) |

| Mcule | (International) |

| BLD Pharm | (International) |

| Chemspace | (International) |

Conclusion

This compound (CAS 175277-49-3) represents a valuable starting material for the synthesis of novel TrkA kinase inhibitors. Its chemical structure provides a key building block for the generation of a library of thiazole derivatives with the potential for potent and selective TrkA inhibition. The outlined synthetic and screening workflow provides a strategic framework for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold in addressing conditions such as chronic pain and overactive bladder. Further investigation into the structure-activity relationship of the resulting thiazole derivatives will be crucial for the optimization of lead compounds and the identification of a preclinical candidate.

References

- 1. sinobiological.com [sinobiological.com]

- 2. TrkA inhibition alleviates bladder overactivity in cyclophosphamide-induced cystitis by targeting hyperpolarization-activated cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TrkA inhibition alleviates bladder overactivity in cyclophosphamide-induced cystitis by targeting hyperpolarization-activated cyclic nucleotide-gated channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RACGP - Overactive bladder syndrome – management and treatment options [racgp.org.au]

- 5. This compound | C7H8N2OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: The Core Mechanism of Action of 6-Methoxypyridine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-3-carbothioamide is a heterocyclic small molecule that has been identified as a ligand for the mitogen-activated protein kinase (MAPK) p38-alpha, a key regulator of cellular responses to stress, inflammation, and other external stimuli. This technical guide provides a detailed overview of the known mechanism of action of this compound, focusing on its direct interaction with p38-alpha. The information presented herein is derived from crystallographic data from the Protein Data Bank (PDB), which offers a structural basis for this interaction. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of targeting the p38-alpha signaling pathway.

Introduction to this compound

This compound is a pyridine derivative characterized by a methoxy group at the 6-position and a carbothioamide group at the 3-position. While its broader biological activities are not extensively documented in publicly available literature, its significance as a research tool and potential therapeutic scaffold has been highlighted through its identification as a direct binding partner of a critical signaling protein.

Core Mechanism of Action: Targeting p38-alpha MAP Kinase

The primary known mechanism of action of this compound is its direct binding to the mitogen-activated protein kinase p38-alpha. This interaction was elucidated through X-ray crystallography, providing a high-resolution structural view of the compound within the protein's binding site.

The p38-alpha Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to a wide array of extracellular stimuli, including inflammatory cytokines, genotoxic agents, and environmental stresses. The p38-alpha isoform is particularly implicated in inflammatory processes. Activation of the p38-alpha pathway leads to the phosphorylation of a multitude of downstream substrates, including transcription factors and other kinases, which in turn regulate the expression of genes involved in inflammation, cell cycle, apoptosis, and cell differentiation. Given its pivotal role in inflammation, p38-alpha is a well-established therapeutic target for a range of inflammatory diseases.

DOT Code for p38-alpha Signaling Pathway

Figure 1: Simplified p38-alpha MAP Kinase Signaling Pathway.

Structural Basis of Interaction

The interaction between this compound and p38-alpha has been structurally characterized and is available in the Protein Data Bank under the accession code 5R8Z.[1] This crystallographic data reveals that the compound binds within a pocket on the p38-alpha protein. The precise nature of this binding, including the specific amino acid residues involved in the interaction and the conformation of the bound ligand, can be analyzed from these structural data. Such information is invaluable for understanding the affinity and selectivity of the compound and serves as a foundation for structure-based drug design efforts aimed at optimizing this interaction.

Quantitative Data

| Parameter | Value | Source |

| Molecular Target | MAP kinase p38-alpha | PDB: 5R8Z[1] |

| Binding Affinity (Kd) | Not Reported | - |

| Inhibitory Concentration (IC50) | Not Reported | - |

Experimental Protocols

The identification of this compound as a ligand for p38-alpha was achieved through a fragment-based screening approach coupled with X-ray crystallography. The general workflow for such an experiment is outlined below.

Fragment-Based Screening Workflow

Fragment-based screening is a drug discovery paradigm that screens small, low-molecular-weight compounds (fragments) for binding to a biological target. Hits from these screens, which typically have weak affinity, are then optimized to produce higher-affinity leads.

DOT Code for Fragment-Based Screening Workflow

Figure 2: General workflow for fragment-based screening.

X-ray Crystallography

The definitive evidence for the binding of this compound to p38-alpha comes from X-ray crystallography.[1]

Methodology:

-

Protein Expression and Purification: The target protein, Mus musculus p38-alpha, was expressed in Escherichia coli.

-

Crystallization: The purified p38-alpha protein was crystallized to form a well-ordered crystal lattice.

-

Fragment Soaking: The crystals were soaked in a solution containing this compound, allowing the fragment to diffuse into the crystal and bind to the protein.

-

X-ray Diffraction Data Collection: The soaked crystals were exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays was recorded.

-

Structure Determination: The diffraction data was processed to calculate an electron density map, into which the atomic model of the protein-ligand complex was built and refined. The final structure was deposited in the Protein Data Bank with the accession code 5R8Z.[1]

Potential Therapeutic Implications

The interaction of this compound with p38-alpha suggests its potential as a starting point for the development of novel anti-inflammatory agents. By binding to p38-alpha, this compound or its optimized derivatives could modulate the downstream signaling cascade, thereby reducing the production of pro-inflammatory cytokines and mitigating inflammatory responses. Further investigation into the functional consequences of this binding is necessary to ascertain whether it leads to inhibition or another form of modulation of p38-alpha activity.

Future Directions

The discovery of this compound as a p38-alpha ligand opens up several avenues for future research:

-

Biochemical and Biophysical Characterization: Determination of the binding affinity and kinetics of the interaction using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays.

-

Functional Assays: Evaluation of the effect of this compound on the kinase activity of p38-alpha in enzymatic assays and its impact on the p38-alpha signaling pathway in cellular models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Assessment of the efficacy of optimized compounds in animal models of inflammatory diseases.

Conclusion

This compound has been identified as a direct ligand of the p38-alpha MAP kinase, a key therapeutic target for inflammatory diseases. The structural characterization of this interaction provides a solid foundation for the rational design of novel modulators of the p38-alpha signaling pathway. While further studies are required to fully elucidate the functional consequences of this binding and to develop compounds with clinical potential, this compound represents a valuable chemical scaffold for initiating such drug discovery efforts. This guide provides a comprehensive overview of the current understanding of its core mechanism of action, serving as a critical resource for the scientific community.

References

The Multifaceted Biological Activities of Pyridine Carbothioamide Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: Pyridine carbothioamide (PCA) analogs have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] These compounds, characterized by a pyridine ring linked to a carbothioamide group, exhibit significant potential in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] Their N,S-bidentate chelating ability also makes them valuable ligands for creating metal-based drugs with enhanced cytotoxic properties.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of pyridine carbothioamide analogs, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this promising area.

Synthesis of Pyridine Carbothioamide Derivatives

The synthesis of N-phenyl substituted pyridine carbothioamide derivatives is often accomplished through a one-pot reaction. A common and effective method involves the reflux of a substituted aniline with 2-picoline and elemental sulfur.[1] For instance, sulfonamide-functionalized PCAs have been successfully synthesized by refluxing sulfanilamide derivatives with 2-picoline and sulfur over an extended period, typically 72 hours.[1][3]

Anticancer Activity

The anticancer potential of pyridine carbothioamide derivatives is their most extensively investigated biological activity.[1] Both metal-free and organometallic complexes of PCAs have demonstrated significant cytotoxicity against a wide array of human cancer cell lines.[1]

Tubulin Polymerization Inhibition

A key mechanism of action for the anticancer activity of certain PCA derivatives is the inhibition of tubulin polymerization.[3][4] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells. Sulfonamide-substituted PCAs, in particular, have been identified as potent tubulin polymerization inhibitors, with some analogs showing greater efficacy than the well-known agent colchicine.[3][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected sulfonamide-functionalized pyridine carbothioamide analogs against various human cancer cell lines.

| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

| 2 | 9.1 | 5.6 | 4.3 | 6.8 | Moderate Inhibition | [3] |

| 3 | 4.9 | 1.2 | 2.1 | 3.5 | 1.1 | [3][4] |

| 4 | 13 | 9.2 | 7.7 | 11 | - | [3] |

| 5 | 3.2 | 2.5 | 1.9 | 2.8 | 1.4 | [3][4] |

| 6 | 36 | 21 | 14 | 25 | - | [3] |

| Colchicine | - | - | - | - | 10.6 | [3][4] |

| Doxorubicin | - | - | - | - | - | [3] |

Urease Inhibition

Certain pyridine carbothioamide and carboxamide derivatives have demonstrated potent inhibitory activity against the urease enzyme.[6] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a valid therapeutic strategy.

Quantitative Urease Inhibition Data

The table below presents the urease inhibitory activity of various pyridine carbothioamide and carboxamide derivatives.

| Compound | Urease IC₅₀ (µM) | Reference |

| Rx-6 | 1.07 ± 0.043 | [6] |

| Rx-7 | 2.18 ± 0.058 | [6] |

| 5b | 2.0 ± 0.73 | [7] |

| 7e | 2.24 ± 1.63 | [7] |

| Thiourea (Standard) | 23.2 ± 11.0 | [7] |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine carbothioamide analogs.[2][8] These compounds have been shown to inhibit key inflammatory mediators and pathways.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity of selected pyridine carbothioamide analogs is summarized below.

| Compound | In Vitro Anti-inflammatory IC₅₀ (µM) | Reference |

| R6 | 10.25 ± 0.0 | [8] |

| R3 | 23.15 ± 4.24 | [8] |

Antimicrobial and Antiviral Activities

Pyridine carbothioamide analogs have also been explored for their antimicrobial and antiviral properties.[1][9] The antimicrobial activity is often linked to their ability to sequester essential metal ions.[1] While extensive quantitative data for a broad range of pathogens is still emerging, preliminary studies indicate promising activity. Some pyridine-based compounds have shown activity against various viruses, including human rhinoviruses and HIV-1.[9][10]

Experimental Protocols

General Synthesis of N-Phenyl 2-Pyridinecarbothioamide Derivatives

A mixture of a substituted aniline (1 equivalent), 2-picoline (2 equivalents), and elemental sulfur (2.5 equivalents) is refluxed for 72 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the crude product is purified, typically by column chromatography, to yield the desired N-phenyl 2-pyridinecarbothioamide derivative.

In Vitro Cytotoxicity Assay (SRB Assay)

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with sulforhodamine B (SRB) dye.

-

Wash and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.[3]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. A standard protocol allows for approximately 40% tubulin polymerization in the control group, enabling the evaluation of both inhibitors and enhancers of polymerization.[3] The assay typically involves incubating purified tubulin with the test compounds in a polymerization buffer and monitoring the change in turbidity or fluorescence over time. The IC₅₀ values are determined from three independent experiments.[3]

In Vitro Urease Inhibition Assay

The urease inhibitory activity is determined by measuring the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The assay is typically performed in a 96-well plate. The reaction mixture contains urease enzyme, urea, and the test compound at various concentrations. The amount of ammonia produced is quantified using a colorimetric method, such as the Berthelot method. Thiourea is commonly used as a standard inhibitor. The IC₅₀ value is calculated from the percentage of inhibition at different concentrations of the compound.[7]

Conclusion

Pyridine carbothioamide analogs represent a highly promising class of compounds with diverse biological activities. Their synthetic accessibility allows for extensive structural modifications to optimize their potency and selectivity against various therapeutic targets. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile chemical scaffold in the quest for novel and effective therapeutic agents. The potent anticancer activity, particularly through tubulin polymerization inhibition, along with significant urease and inflammatory enzyme inhibition, underscores the broad therapeutic applicability of pyridine carbothioamide derivatives. Future research should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action for their antimicrobial and antiviral effects, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scientificarchives.com [scientificarchives.com]

- 10. researchgate.net [researchgate.net]

Pyridine Carbothioamide Derivatives: A Technical Guide for Drug Development

Introduction: Pyridine carbothioamides (PCAs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Featuring a pyridine ring linked to a thioamide group, this scaffold has proven to be versatile, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The N,S bidentate chelating ability of the PCA core also makes it a valuable ligand for developing novel metal-based therapeutics.[1] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of pyridine carbothioamide derivatives, with a focus on quantitative data and detailed experimental methodologies for researchers and drug development professionals.

Synthesis of Pyridine Carbothioamide Derivatives

The synthesis of PCA derivatives is typically straightforward, allowing for modular construction and diversification. The most common methods involve either a one-pot reaction with elemental sulfur or the condensation of a pyridine carboxaldehyde with a thiosemicarbazide derivative.

General Synthetic Workflow

A prevalent method for synthesizing N-phenyl substituted 2-pyridinecarbothioamides involves the one-pot reaction of a substituted aniline, 2-picoline, and elemental sulfur, often under reflux conditions.[1] Another common route involves the condensation of various pyridine carboxaldehyde derivatives with thiosemicarbazide.[4]

Caption: General synthesis workflows for pyridine carbothioamide derivatives.

Experimental Protocol: Synthesis of N-Phenyl 2-Pyridinecarbothioamide

This protocol is a representative example for the synthesis of sulfonamide-functionalized PCAs.[1]

-

Reactant Preparation: A mixture of a substituted sulfanilamide derivative, 2-picoline, and elemental sulfur is prepared.

-

Reaction: The mixture is refluxed for an extended period (e.g., 72 hours). The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final N-phenyl 2-pyridinecarbothioamide derivative.

Biological Activities and Mechanisms of Action

PCA derivatives have been extensively evaluated for a range of pharmacological effects. Their mechanism of action is often linked to their ability to interact with key biological macromolecules.

Anticancer Activity

The most widely studied application of PCA derivatives is in oncology.[1] These compounds have shown potent cytotoxicity against a broad range of human cancer cell lines.[5][6]

Mechanism of Action: Tubulin Polymerization Inhibition A significant mechanism for the anticancer activity of certain PCA derivatives is the inhibition of tubulin polymerization.[1][2] These compounds can bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[5]

Caption: Mechanism of action for tubulin-targeting PCA anticancer agents.

Quantitative Data: In Vitro Cytotoxicity The cytotoxicity of PCA derivatives is commonly reported as IC50 values, representing the concentration required to inhibit 50% of cell growth.

| Compound | Cell Line | IC50 (μM) | Reference |

| Compound 3 (sulfonamide-PCA) | A549 (Lung) | 1.1 | [5] |

| MCF-7 (Breast) | 1.5 | [5] | |

| PC-3 (Prostate) | 0.9 | [5] | |

| HepG2 (Liver) | 1.3 | [5] | |

| Compound 5 (sulfonamide-PCA) | A549 (Lung) | 1.4 | [5] |

| MCF-7 (Breast) | 1.8 | [5] | |

| PC-3 (Prostate) | 1.2 | [5] | |

| HepG2 (Liver) | 1.6 | [5] | |

| Colchicine (Reference) | PC-3 (Prostate) | 2.0 - 6.0 | [5] |

| Doxorubicin (Reference) | PC-3 (Prostate) | 2.25 | [5] |

Experimental Protocol: MTT Cytotoxicity Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[2][7]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the PCA derivatives and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity

Pyridine carbothioamide derivatives have also demonstrated notable activity against various bacterial and fungal strains.[8] One proposed mechanism for their antimicrobial action is the sequestration of essential metal ions like iron, cobalt, and copper, which are vital for microbial survival.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC) Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

| Chiral Pyridine Carboxamides | Bacillus subtilis | Varies | [8] |

| Staphylococcus aureus | Varies | [8] | |

| Escherichia coli | Varies | [8] | |

| Candida albicans | Varies | [8] | |

| Nicotinamide Derivatives | Botrytis cinerea | IC50 = 5.6 mg/L | [9] |

Experimental Protocol: Broth Microdilution MIC Assay This method is used to determine the MIC of a compound against a specific microorganism.[1]

-

Inoculum Preparation: A pure culture of the target microorganism is grown overnight and then diluted to a standardized concentration.

-

Compound Dilution: A serial dilution of the PCA compound is prepared in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of PCA analogs, showing promising results compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound | IC50 ± SEM (μM) | Reference |

| R2 | 19.05 ± 1.5 | [3] |

| R4 | 11.89 ± 1.54 | [3] |

| R6 | 10.25 ± 0.0 | [3] |

| Ibuprofen (Reference) | 54.29 ± 9.2 | [3] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition) This protocol assesses the ability of compounds to inhibit the production of reactive oxygen species (ROS) from phagocytes.[3]

-

Cell Preparation: Phagocytes (e.g., neutrophils) are isolated from blood.

-

Assay: A luminol-based chemiluminescence assay is performed. Cells are incubated with the test compounds, followed by stimulation with a serum-opsonized zymosan.

-

Measurement: The light emission (chemiluminescence) resulting from ROS production is measured using a luminometer.

-

Analysis: The IC50 values are calculated based on the reduction in light emission compared to the control.

Urease Inhibition

Certain pyridine carbothioamide and carboxamide derivatives have been identified as potent inhibitors of the urease enzyme, which is implicated in conditions like gastric and duodenal cancer.[10][11]

Quantitative Data: Urease Inhibition

| Compound | IC50 ± SEM (μM) | Reference |

| Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) | 1.07 ± 0.043 | [11] |

| Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) | 2.18 ± 0.058 | [11] |

| Thiourea (Reference) | 21.3 ± 0.12 | [11] |

Structure-Activity Relationships (SAR)

The biological activity of PCA derivatives is significantly influenced by their structural features. Systematic modifications have allowed for the fine-tuning of their pharmacological properties.

-

Lipophilicity: Increased lipophilicity of the PCA ligand, often achieved by adding hydrophobic substituents to the N-phenyl ring, generally correlates with higher cytotoxicity.[1][6]

-

Substituent Position: The position of substituents on the N-phenyl ring plays a crucial role. Small substituents (e.g., methyl, fluoro, methoxy) at the 2- and 4-positions have been systematically evaluated to optimize tubulin binding and anticancer activity.[6]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can impact activity. For urease inhibition, an electron-withdrawing chloro group at the meta-position of the pyridine ring resulted in the most potent inhibition.[11] A review of pyridine derivatives found that the presence of -OMe, -OH, and -C=O groups tended to enhance antiproliferative activity, while halogen atoms or bulky groups sometimes led to lower activity.[12][13]

Caption: Key structure-activity relationship principles for PCA derivatives.

Conclusion

Substituted pyridine carbothioamide derivatives represent a highly promising class of compounds with diverse and potent pharmacological activities. The modular and accessible nature of their synthesis allows for systematic structural modifications to optimize potency and selectivity for various biological targets, including tubulin, microbial enzymes, and inflammatory mediators. The extensive data on their anticancer, antimicrobial, and anti-inflammatory effects highlight their potential as scaffolds for the development of novel therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and pharmacokinetic profiling is warranted to translate these compelling preclinical findings into clinically viable drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]

- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxypyridine-3-carbothioamide: An Emerging Scaffold in Drug Discovery

For Immediate Release: December 24, 2025

A comprehensive review of available scientific literature indicates that 6-Methoxypyridine-3-carbothioamide is a chemical entity with recognized potential in medicinal chemistry, primarily as a structural motif within more complex therapeutic agents. While in-depth studies focusing solely on this compound are limited, its constituent parts—the methoxypyridine core and the carbothioamide functional group—are integral to several classes of biologically active molecules, suggesting its value as a building block in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is an aromatic ether with the chemical formula C₇H₈N₂OS and a molecular weight of approximately 168.22 g/mol .[1] Its structure features a pyridine ring, a privileged scaffold in medicinal chemistry known for its presence in numerous clinically approved drugs.[2] The molecule is further functionalized with a methoxy group and a carbothioamide group, which are key to its potential biological interactions.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₈N₂OS | PubChem[1] |

| Molecular Weight | 168.22 g/mol | PubChem[1] |

| CAS Number | 175277-49-3 | PubChem[1] |

Potential Therapeutic Applications and Biological Activity

Direct therapeutic applications of this compound are not extensively documented in current literature. However, the compound's structural analogues and derivatives have shown promise in several therapeutic areas.

Antimycobacterial Activity

The 6-methoxypyridine moiety has been incorporated into more complex heterocyclic structures, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, to explore treatments for Mycobacterium tuberculosis. In one study, a derivative containing the 6-methoxypyridine group demonstrated significant activity, with a 90% inhibitory concentration (IC₉₀) of 1.4 μM against the wild-type strain.[3] This suggests that the methoxypyridine fragment contributes favorably to the compound's antimycobacterial properties.[3]

Anticancer Potential

The broader families of pyridine and carbothioamide derivatives are well-represented in anticancer research.

-

Enzyme Inhibition: Structurally related pyridine-3-carbonitriles are key precursors in the synthesis of compounds with a range of pharmacological activities, including anticancer effects.[2][4] The carbothioamide functional group, in particular, has been investigated for its role in inhibiting key cancer-related enzymes. Molecules containing this group have been studied as potential allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and as inhibitors of ribonucleotide reductase (RR).[2][5][6] For example, 2,2'-Bipyridyl-6-carbothioamide has demonstrated antitumor activity by inhibiting the R2 subunit of ribonucleotide reductase through iron chelation.[5][6]

-

PI3K/mTOR Inhibition: In the context of more complex structures, sulfonamide methoxypyridine derivatives have been designed and synthesized as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer cell growth and survival.[7]

General Enzyme Inhibition

Beyond cancer, carbothioamide derivatives have been explored as inhibitors for other enzyme classes, including carbonic anhydrase and 15-lipoxygenase, indicating a broad potential for this functional group in modulating biological processes.[8]

Synthesis and Methodologies

Logical Workflow: From Scaffold to Potential Drug Candidate

The utility of this compound is best understood as a starting point or fragment in a larger drug discovery workflow. Researchers can leverage its core structure to build more complex molecules with enhanced potency and specificity.

Caption: Drug discovery workflow starting from a core chemical scaffold.

Conclusion

This compound represents a valuable chemical scaffold for the development of new therapeutic agents. Although data on the compound itself is sparse, extensive research into its constituent moieties confirms their importance in establishing biological activity against a range of targets, including those relevant to infectious diseases and oncology. Future research efforts may focus on using this compound as a foundational element for creating libraries of more complex derivatives to fully explore its therapeutic potential through systematic structure-activity relationship (SAR) studies.

References

- 1. This compound | C7H8N2OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxypyridine-3-carbothioamide|Research Chemical [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor activity of 2,2'-bipyridyl-6-carbothioamide: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,2'-Bipyridyl-6-carbothioamide and its ferrous complex: their in vitro antitumoral activity related to the inhibition of ribonucleotide reductase R2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

In Silico ADME Prediction for 6-Methoxypyridine-3-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and reducing the overall cost and timeline of bringing a new therapeutic to market. In silico ADME prediction has emerged as an indispensable tool, offering rapid and cost-effective screening of large compound libraries to identify candidates with favorable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the predicted ADME properties of 6-Methoxypyridine-3-carbothioamide, a novel compound of interest, based on computational modeling and data from structurally related molecules.

This document summarizes the predicted physicochemical properties, pharmacokinetic parameters, and potential toxicities of this compound. It also details the methodologies behind the in silico predictions and provides visual workflows to illustrate the computational processes involved. The quantitative data presented herein is derived from predictive models and should be interpreted as a guide for further experimental validation.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a molecule are critical determinants of its ADME profile. These properties were obtained from the PubChem database and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂OS | PubChem |

| Molecular Weight | 168.22 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 65.9 Ų | PubChem |

| Formal Charge | 0 | PubChem |

| pKa (most acidic) | 12.3 (predicted) | ChemAxon |

| pKa (most basic) | 2.1 (predicted) | ChemAxon |

Predicted ADME Properties

The following tables summarize the predicted ADME properties of this compound. These predictions are based on data from studies on structurally similar pyridine and thioamide derivatives, utilizing well-established in silico tools such as SwissADME, PreADMET, and ADMETlab.[1][2][3][4][5][6][7][8]

Table 1: Predicted Absorption Properties

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal (GI) Absorption | High | Likely to be well absorbed from the gut. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux by P-gp. |

| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to inhibit the efflux of other drugs. |

Table 2: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) (L/kg) | 0.5 - 2.0 | Moderate distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the blood-brain barrier. |

| Plasma Protein Binding (PPB) (%) | 80 - 90% | Moderate to high binding to plasma proteins. |

| Fraction Unbound (fu) | 0.1 - 0.2 | A small fraction of the drug is expected to be free in plasma. |

Table 3: Predicted Metabolism Properties

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. |

| CYP2D6 Inhibitor | Yes (Weak) | Potential for weak inhibition of CYP2D6. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. |

| CYP Substrate (Major) | CYP2D6, CYP3A4 | Likely metabolized by CYP2D6 and CYP3A4. |

Table 4: Predicted Excretion Properties

| Parameter | Predicted Value | Interpretation |

| Total Clearance (CL) (ml/min/kg) | 5 - 15 | Moderate rate of elimination from the body. |

| Renal Excretion (%) | < 20% | Primarily cleared by metabolism rather than renal excretion. |

Table 5: Predicted Toxicity Properties

| Parameter | Predicted Value | Interpretation |

| hERG Inhibition | Low risk | Unlikely to cause significant hERG channel blockade. |

| AMES Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. |

| Hepatotoxicity | Low risk | Low probability of causing liver injury. |

| Skin Sensitization | Low risk | Unlikely to cause skin sensitization. |

Methodologies for In Silico ADME Prediction

The predicted ADME properties in this guide are derived from various computational models and algorithms. Below are the detailed methodologies for the key experiments cited.

Gastrointestinal (GI) Absorption and Caco-2 Permeability

-

Principle: Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal absorption. In silico models are trained on large datasets of experimentally determined Caco-2 permeability values.

-

Methodology:

-

Descriptor Calculation: The 2D and 3D molecular structures of the compounds are used to calculate a wide range of physicochemical and topological descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors).

-

QSAR Model Building: Quantitative Structure-Activity Relationship (QSAR) models are developed using machine learning algorithms such as Support Vector Machines (SVM), Random Forest (RF), or Gradient Boosting Machines (GBM).[9][10][11][12][13] These models establish a mathematical relationship between the molecular descriptors and the experimental Caco-2 permeability.

-

Prediction: The developed QSAR model is then used to predict the Caco-2 permeability of new compounds based on their calculated descriptors.

-

Cytochrome P450 (CYP) Inhibition and Substrate Prediction

-

Principle: CYPs are a major family of enzymes responsible for drug metabolism. Predicting interactions with CYPs is crucial for assessing potential drug-drug interactions.

-

Methodology:

-

Ligand-Based Approaches: These methods rely on the similarity of the query molecule to known CYP inhibitors or substrates.

-

Pharmacophore Modeling: A 3D arrangement of essential features (e.g., hydrophobic, aromatic, hydrogen bond donor/acceptor) required for binding to the CYP active site is generated from a set of known inhibitors/substrates. New molecules are then screened against this pharmacophore model.

-

Machine Learning Models: Classification models (e.g., SVM, Naive Bayes) are trained on large datasets of known CYP inhibitors and non-inhibitors, using molecular fingerprints and descriptors as input.[14][15][16][17][18]

-

-

Structure-Based Approaches: These methods utilize the 3D crystal structures of CYP enzymes.

-

Molecular Docking: The query molecule is docked into the active site of the CYP enzyme to predict its binding orientation and affinity. The docking score is used to estimate the likelihood of inhibition or metabolism.

-

-

hERG Inhibition Prediction

-

Principle: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to life-threatening arrhythmias.

-

Methodology:

-

QSAR Modeling: Similar to Caco-2 permeability prediction, QSAR models are built using large datasets of compounds with known hERG inhibition activity (IC₅₀ values).[19][20][21][22][23] Descriptors often include those related to lipophilicity, size, and the presence of basic nitrogen atoms.

-

Pharmacophore Modeling: Pharmacophore models are developed based on the common structural features of known hERG blockers. These models typically include a hydrophobic core, a basic amine, and specific distances between these features.

-

Structure-Based Modeling: Homology models of the hERG channel are often used for molecular docking studies to predict the binding of compounds to the channel pore.

-

Plasma Protein Binding (PPB) Prediction

-

Principle: The extent to which a drug binds to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) affects its distribution and availability to reach its target.

-

Methodology:

-

QSAR Modeling: QSAR models are the most common approach for predicting PPB.[24][25][26][27][28] These models are trained on extensive datasets of experimental PPB values and utilize a variety of molecular descriptors, including those related to lipophilicity (logP/logD), ionization state (pKa), and molecular size.

-

Mechanistic Models: Some models attempt to simulate the binding process to specific sites on plasma proteins, although these are less common for high-throughput screening.

-

Oral Bioavailability Prediction

-

Principle: Oral bioavailability is a complex parameter that depends on a combination of absorption, metabolism, and first-pass effect.

-

Methodology:

-

Rule-Based Systems: Simple rules like Lipinski's Rule of Five provide a qualitative assessment of the likelihood of good oral bioavailability based on physicochemical properties.

-

Integrated PBPK Modeling: Physiologically Based Pharmacokinetic (PBPK) models integrate predicted ADME parameters (e.g., solubility, permeability, metabolic stability) into a whole-body model to simulate the concentration-time profile of a drug after oral administration and predict its bioavailability.[29][30][31][32][33]

-

Machine Learning Models: More advanced models use machine learning algorithms trained on large datasets of compounds with known oral bioavailability values in humans or preclinical species.

-

Visualizing the In Silico ADME Workflow

The following diagrams, created using the DOT language, illustrate the general workflow of an in silico ADME prediction process and the interplay between different ADME properties.

Caption: General workflow for in silico ADME prediction.

Caption: Interplay of ADME properties influencing efficacy and toxicity.

Conclusion

The in silico ADME profile of this compound presented in this guide suggests that it possesses several favorable drug-like properties. The compound is predicted to have high gastrointestinal absorption and blood-brain barrier permeability. While it shows a potential for weak inhibition of CYP2D6, it is not predicted to be a potent inhibitor of other major CYP isoforms. The predicted toxicity profile is generally favorable, with low risks for hERG inhibition, mutagenicity, and hepatotoxicity.

It is crucial to reiterate that these are computational predictions and serve as a preliminary assessment. In vitro and subsequent in vivo experimental validation are essential to confirm these findings and to fully characterize the ADME and pharmacokinetic profile of this compound. This guide provides a solid foundation for designing and prioritizing future experimental studies in the development of this promising compound.

References

- 1. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 3. ADMETlab 2.0 [admetmesh.scbdd.com]

- 4. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 5. rfppl.co.in [rfppl.co.in]

- 6. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 8. SwissADME [swissadme.ch]

- 9. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. In Silico Prediction of Human Intestinal Permeability (Caco-2) using QSPR Modelling for Efficient Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms | MDPI [mdpi.com]

- 17. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro, in silico and integrated strategies for the estimation of plasma protein binding. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Use of In silico Methodologies to Predict the Bioavailability of Oral Suspensions: A Regulatory Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. simulations-plus.com [simulations-plus.com]

- 33. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxypyridine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring scaffold, a structure of significant interest in medicinal chemistry and materials science. The presence of a methoxy group and a carbothioamide functional group at the 6- and 3-positions, respectively, imparts specific electronic and steric properties that are crucial for its potential applications as a synthetic intermediate or a biologically active agent. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 - 8.7 | d | ~2.0 |

| H-4 | ~7.9 - 8.1 | dd | ~8.0, 2.0 |

| H-5 | ~6.8 - 7.0 | d | ~8.0 |

| -OCH₃ | ~3.9 - 4.1 | s | - |

| -CSNH₂ | ~9.0 - 10.0 | br s | - |

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts of the thioamide protons (-CSNH₂) are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~130 - 135 |

| C-4 | ~138 - 142 |

| C-5 | ~110 - 115 |

| C-6 | ~163 - 167 |

| -OCH₃ | ~53 - 56 |

| C=S | ~195 - 205 |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (thioamide) | 3300 - 3500 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2950 | Medium |

| C=N stretch (pyridine) | 1580 - 1610 | Strong |

| C=C stretch (pyridine) | 1450 - 1550 | Strong |

| C=S stretch (thioamide) | 1200 - 1400 | Strong |

| C-O stretch (methoxy) | 1020 - 1050, 1240-1260 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 169.0434 | Molecular ion peak (protonated) |

| [M]⁺˙ | 168.0357 | Molecular ion peak |

Molecular Formula: C₇H₈N₂OS. Molecular Weight: 168.22 g/mol .[1]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75, 100, or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon environment. A wider spectral width (0-220 ppm) is used, and a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the electrospray ionization source of a mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass measurements. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal intensity of the molecular ion. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound such as this compound.

References

Discovery and synthesis of novel pyridine carbothioamides

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyridine Carbothioamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carbothioamides (PCAs) represent a versatile class of N,S-bidentate bioactive ligands that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their inherent structural features allow for strong coordination with metal ions, leading to a diverse library of organometallic and coordination compounds.[1] More importantly, the pyridine carbothioamide scaffold has been identified as a key pharmacophore in compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and urease inhibitory properties.[1][3][4][5] Previously, PCAs have been reported as gastric mucosal protectants with low acute toxicity in vivo, making them an attractive foundation for the development of novel therapeutics.[1][6] This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyridine carbothioamides, detailing synthetic methodologies, experimental protocols, and summarizing key biological findings.

Core Synthetic Methodologies

The synthesis of pyridine carbothioamides can be achieved through several reliable methods. The two most prevalent and efficient routes involve the reaction of a cyanopyridine with a sulfur source or the reaction of a picoline derivative with elemental sulfur and an amine.

Synthesis from Cyanopyridine

A common and efficient method for preparing the parent 2-pyridinecarbothioamide involves the reaction of 2-cyanopyridine with hydrogen sulfide.[7] This reaction proceeds via a nucleophilic addition of the hydrosulfide ion to the carbon of the nitrile group, which is followed by protonation to yield the final thioamide product.[7]

-

Materials: 2-Cyanopyridine (2-Picolinonitrile), Hydrogen Sulfide (gas or a suitable donor like NaHS), Pyridine (as a basic catalyst and solvent), Ethanol, Diethyl ether, Hydrochloric acid, and anhydrous Sodium sulfate.

-

Procedure:

-

A solution of 2-cyanopyridine is prepared in a mixture of pyridine and ethanol within a three-necked flask that is equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser.

-

A slow and steady stream of hydrogen sulfide gas is bubbled through the stirred solution at room temperature. The reaction is exothermic, and a water bath may be necessary to control the temperature.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC). Typically, the reaction reaches completion within 4-6 hours.

-

Upon completion, the reaction mixture is cooled, and any excess hydrogen sulfide is removed by passing a stream of nitrogen gas through the solution.

-

The solvent is then removed under reduced pressure, yielding a crude solid.

-

This crude product is dissolved in water and acidified with dilute hydrochloric acid to precipitate the 2-pyridinecarbothioamide.

-

The precipitate is collected by filtration, washed with cold water, and subsequently with a small amount of cold diethyl ether.

-

The purified solid is dried over anhydrous sodium sulfate to yield the final product.

-

-

Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid in the presence of water. To mitigate this, anhydrous solvents and reagents should be used. If an aqueous workup is necessary, it should be performed at a low temperature and for a minimal duration.

-

Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide. This can be prevented by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Polymerization: Cyanopyridines can be susceptible to polymerization. Strict temperature control is crucial to avoid localized overheating.

Synthesis from 2-Picoline and Elemental Sulfur

A versatile method for synthesizing N-substituted pyridine carbothioamides involves the reaction of 2-picoline with elemental sulfur in the presence of a primary or secondary amine.[1][8] This approach is particularly useful for creating libraries of compounds with diverse substitutions, such as the incorporation of a sulfonamide pharmacophore.[1]

-

Materials: Substituted 4-aminobenzenesulfonamide (1 eq.), 2-picoline (2 eq.), Sulfur (2.5 eq.), Sodium sulfide nonahydrate (catalytic amount, 0.5 mol%), and Acetonitrile (for recrystallization).

-

Procedure:

-

The substituted 4-aminobenzenesulfonamide, 2-picoline, sulfur, and a catalytic amount of sodium sulfide nonahydrate are combined in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is refluxed for 72 hours.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

A suitable workup is performed to remove any unreacted starting materials and inorganic salts.

-

The crude product is purified by recrystallization from acetonitrile to yield the final sulfonamide-functionalized pyridine carbothioamide.[1]

-

| Starting Materials | Reagents | Conditions | Yield (%) | Reference |

| 2-picoline, various sulfonamides | Sulfur, Sodium sulfide nonahydrate | Reflux, 72 hours | 69 - 85 | [1][8] |

Visualization of Synthetic Workflow

Caption: General workflow for synthesizing N-substituted pyridine carbothioamides.

Characterization of Pyridine Carbothioamides

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The primary techniques employed are detailed below.

| Technique | Purpose | Key Observations |

| FTIR Spectroscopy | Identifies functional groups present in the molecule.[7] | C=S stretching vibrations (1690–1720 cm⁻¹), N–H sharp stretching vibrations (3355–3439 cm⁻¹), and for sulfonamide derivatives, strong symmetric and asymmetric SO₂ stretching vibrations (1115–1152 cm⁻¹ and 1302–1325 cm⁻¹).[1] |

| NMR Spectroscopy | Provides detailed information about the molecular structure. | ¹H NMR: Pyridine ring protons (7.50–8.80 ppm), aromatic phenyl protons (6.60–8.03 ppm). ¹³C NMR: Pyridine ring carbons (122.2–149.1 ppm), aromatic phenyl carbons (116.0–153.3 ppm).[1] |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern.[7] | Provides the molecular ion peak [M]+ or [M+H]+, confirming the molecular weight of the synthesized compound.[9] |

| Elemental Analysis | Confirms the elemental composition of the compound. | The experimentally found percentages of C, H, and N should be in close agreement with the calculated values.[1][9] |

Biological Activities and Potential Therapeutic Applications

Novel pyridine carbothioamides have been investigated for a multitude of biological activities, demonstrating their potential as scaffolds for developing new therapeutic agents.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of pyridine carbothioamides. A series of N-phenyl 4-substituted and 2,4-disubstituted PCAs incorporating a sulfonamide pharmacophore were synthesized and evaluated as tubulin polymerization inhibitors.[1][6]

Certain pyridine carbothioamide derivatives exert their antiproliferative effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin.[6]

Caption: Inhibition of tubulin polymerization by pyridine carbothioamides.

| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

| 3 | PC-3 | 2-6 fold more active than colchicine | 1.1 | [6] |

| 4 | - | - | 7.3 | [1] |

| 5 | PC-3 | up to 2.5-fold stronger than doxorubicin | 1.4 | [6] |

| 8 | - | - | 1.1 - 7.3 | [1] |

| Colchicine (Ref.) | - | - | 10.6 | [6] |

| CA-4 (Ref.) | - | - | 2.96 | [6] |

Note: The compounds displayed significantly lower toxicity toward normal HLMEC cells compared to doxorubicin.[6]

Anti-inflammatory Activity

Pyridine carbothioamide analogs have been evaluated for their anti-inflammatory potential.[3][4] In silico molecular docking studies suggest that these compounds can interact with key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase.[3]

| Compound | In Vitro Anti-inflammatory IC₅₀ (µM) | Reference |

| R2 | 19.05 ± 1.5 | [4] |

| R3 | 23.15 ± 4.24 | [3] |

| R4 | 11.89 ± 1.54 | [4] |

| R6 | 10.25 ± 0.0 | [3][4] |

| Ibuprofen (Ref.) | 54.29 ± 9.2 | [4] |

Antifungal Activity

Novel pyridine carboxamide derivatives (a closely related class) have shown promise as antifungal agents, acting as potential succinate dehydrogenase (SDH) inhibitors.[9]

| Compound | Target Organism | In Vitro Inhibition Rate (@ 50 mg/L) | SDH Enzyme Inhibition IC₅₀ (mg/L) | Reference |

| 3f | Botrytis cinerea | 76.9% | 5.6 | [9] |

| 3g | C. ambiens | 84.1% | Not Reported | [9] |

| Thifluzamide (Ref.) | Botrytis cinerea | Similar to 3f | 7.61 | [9] |

Urease Inhibitory Activity